molecular formula C20H17NO2S2 B11472327 N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide

N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide

Cat. No.: B11472327
M. Wt: 367.5 g/mol
InChI Key: MUYSLLLNXBRLMS-UHFFFAOYSA-N
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Description

N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine. This intermediate is then reacted with thiophene-2-carboxylic acid chloride under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzoyl group can produce alcohols.

Scientific Research Applications

N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide is unique due to its specific combination of the benzoyl, tetrahydrobenzothiophene, and thiophene-2-carboxamide moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H17NO2S2

Molecular Weight

367.5 g/mol

IUPAC Name

N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide

InChI

InChI=1S/C20H17NO2S2/c22-18(13-7-2-1-3-8-13)17-14-9-4-5-10-15(14)25-20(17)21-19(23)16-11-6-12-24-16/h1-3,6-8,11-12H,4-5,9-10H2,(H,21,23)

InChI Key

MUYSLLLNXBRLMS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CS3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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